molecular formula C24H24FN5O2S B11194893 N-(3-Acetylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

N-(3-Acetylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11194893
M. Wt: 465.5 g/mol
InChI Key: WGXUFXABEHDIEA-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic, piperazine, pyrimidine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the piperazine derivative: This step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions.

    Synthesis of the pyrimidine ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Coupling reactions: The piperazine and pyrimidine derivatives are coupled using a suitable coupling agent.

    Introduction of the acetylphenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions may target the aromatic rings or the pyrimidine ring.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetylphenyl)-2-({6-[4-(2-chlorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide
  • N-(3-Acetylphenyl)-2-({6-[4-(2-bromophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Uniqueness

The uniqueness of N-(3-Acetylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H24FN5O2S

Molecular Weight

465.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C24H24FN5O2S/c1-17(31)18-5-4-6-19(13-18)28-23(32)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)21-8-3-2-7-20(21)25/h2-8,13-14,16H,9-12,15H2,1H3,(H,28,32)

InChI Key

WGXUFXABEHDIEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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